
4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine is an organic compound with a unique structure that includes a morpholine ring substituted with chloromethyl and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine typically involves the reaction of 2,5-dimethylmorpholine with chloromethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can undergo oxidation to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted morpholines with various functional groups.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The chloromethyl group can participate in nucleophilic substitution reactions, while the sulfonyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical and biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((Chloromethyl)sulfonyl)aniline
- 4-chloromethyl aniline
- Pyrrolidine derivatives
- Thiazole derivatives
Uniqueness
4-((Chloromethyl)sulfonyl)-2,5-dimethylmorpholine is unique due to its combination of a morpholine ring with chloromethyl and sulfonyl groups. This structure imparts distinct reactivity and properties, making it valuable in various applications. Compared to similar compounds, it offers a balance of nucleophilicity and electrophilicity, enabling diverse chemical transformations.
Eigenschaften
Molekularformel |
C7H14ClNO3S |
|---|---|
Molekulargewicht |
227.71 g/mol |
IUPAC-Name |
4-(chloromethylsulfonyl)-2,5-dimethylmorpholine |
InChI |
InChI=1S/C7H14ClNO3S/c1-6-4-12-7(2)3-9(6)13(10,11)5-8/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
OTENEHAFAFECFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(CO1)C)S(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


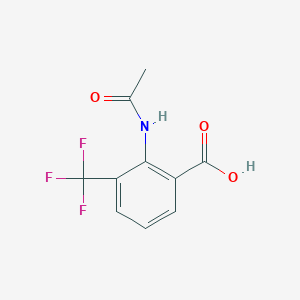
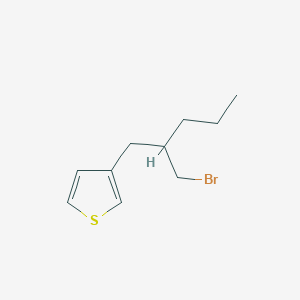
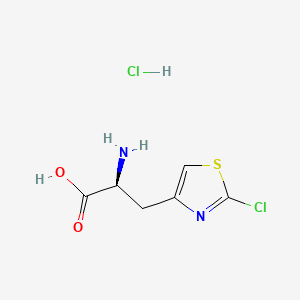
![2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)
![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)

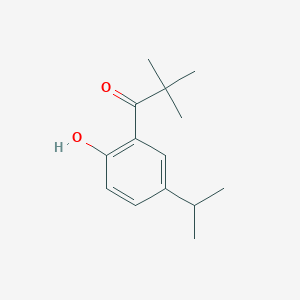
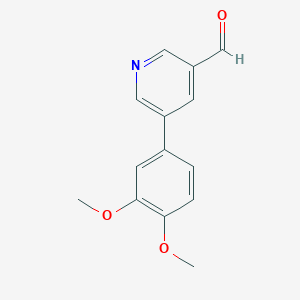

![3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13484007.png)
![1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13484012.png)
![1H,2H,3H,4H-benzo[h]quinoline hydrochloride](/img/structure/B13484014.png)
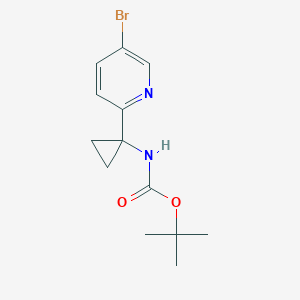
![tert-butyl N-[1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13484039.png)
